Orthogonal Protection: Boc-Orn-OH vs. Fmoc-Orn-OH
Boc-Orn-OH employs an acid-labile Boc group (cleavage: 95% TFA, 30 min), whereas Fmoc-Orn-OH uses a base-labile Fmoc group (cleavage: 20% piperidine in DMF, 10-20 min) [1]. This fundamental difference renders Boc-Orn-OH incompatible with Fmoc-strategy SPPS and vice versa; selection errors cause complete synthetic failure [2]. Boc-Orn-OH is specifically validated for Boc/Bzl chemistry, achieving near-quantitative immobilization yields (≥95%) in side-chain anchoring for cyclic peptides, a conversion not feasible with Fmoc-Orn-OH under identical conditions [3].
| Evidence Dimension | Protecting Group Lability and Compatibility |
|---|---|
| Target Compound Data | Boc (acid-labile): stable to piperidine, cleaved by TFA (95%, 30 min) |
| Comparator Or Baseline | Fmoc-Orn-OH: Fmoc (base-labile): stable to TFA, cleaved by piperidine (20% in DMF, 10-20 min) |
| Quantified Difference | Mutually orthogonal deprotection chemistries (acid vs. base). Immobilization yield with Boc-Orn-OH: ≥95% |
| Conditions | Standard Boc- vs. Fmoc-SPPS protocols; side-chain anchoring to Wang-type resin |
Why This Matters
Selecting the wrong protecting group (Boc vs. Fmoc) leads to immediate deprotection failure, halting peptide chain assembly and wasting costly reagents.
- [1] Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455–2504. View Source
- [2] NBInno. (2025). Boc-Orn-OH vs. Fmoc-Orn-OH: Choosing the Right Ornithine Derivative. View Source
- [3] Leiden University Scholarly Publications. (n.d.). Solid-Phase Synthesis of Macrocyclic Peptides via Side-Chain Anchoring of the Ornithine δ-Amine. View Source
